![molecular formula C12H18Br2N2 B8617170 (1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8617170.png)
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-2-benzyl-2,5-diazabicyclo[221]heptane dihydrobromide is a bicyclic compound that features a diazabicycloheptane core with a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the diazabicycloheptane core.
Formation of the Dihydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-6-benzyl-3,6-diazabicyclo[2.2.1]heptane hydrochloride
- (1R,4R)-6-benzyl-3,6-diazabicyclo[2.2.1]heptane sulfate
Uniqueness
(1r,4r)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other salts like hydrochloride or sulfate.
Properties
Molecular Formula |
C12H18Br2N2 |
|---|---|
Molecular Weight |
350.09 g/mol |
IUPAC Name |
(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
InChI |
InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m1../s1 |
InChI Key |
SOMPEQIPSQFVMO-MBORUXJMSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3.Br.Br |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


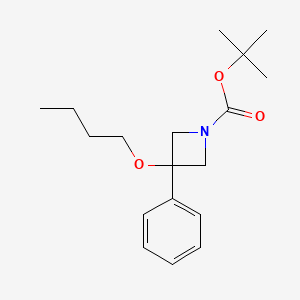
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8617108.png)
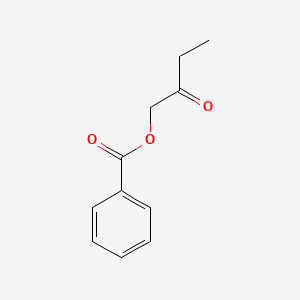
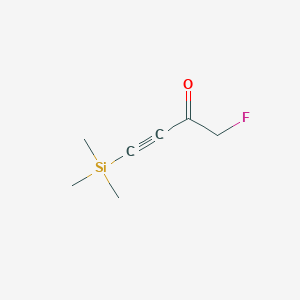
![9-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8617131.png)
![3-Aminomethyl-4-methylbenzo[b]thiophene](/img/structure/B8617136.png)
![Ethyl 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate](/img/structure/B8617138.png)
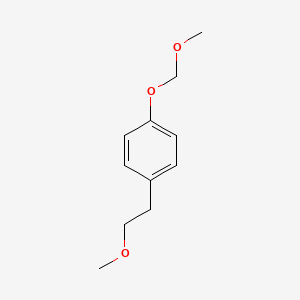
![N-benzylpyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8617147.png)
![2-[(2-Methoxy-pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8617164.png)
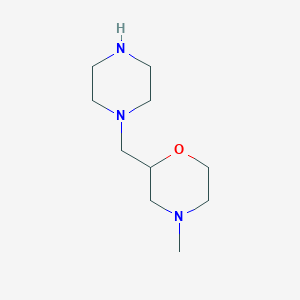
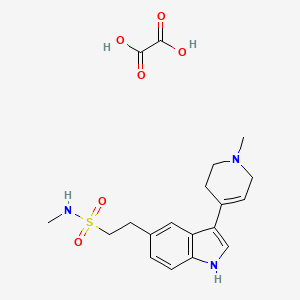

![N-[(S)-1-Phenylethyl]formamide](/img/structure/B8617192.png)
